

Technical Monograph: Imidazole-Substituted Acetophenone Derivatives

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Compound of Interest

Compound Name: 1-[4-(1H-Imidazol-4-yl)phenyl]ethan-1-one

CAS No.: 958004-97-2

Cat. No.: B3432107

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Strategic Synthesis, Pharmacological Profiling, and Therapeutic Applications

Executive Summary

Context: Imidazole-substituted acetophenones represent a privileged scaffold in medicinal chemistry, bridging the structural gap between simple aryl ketones and complexazole pharmacophores (e.g., ketoconazole, miconazole). Their dual functionality—comprising a lipophilic acetophenone moiety and an electron-rich imidazole ring—enables diverse interactions with biological targets, most notably heme-containing enzymes (CYP450s) and kinase domains.

Scope: This technical guide dissects the synthetic architecture, mechanistic validation, and structure-activity relationships (SAR) of these derivatives. It is designed for medicinal chemists and pharmacologists seeking to optimize this scaffold for next-generation antifungal and antineoplastic agents.

Chemical Architecture & Synthetic Strategies

The synthesis of imidazole-substituted acetophenones primarily relies on nucleophilic substitution (N-alkylation) or Claisen-Schmidt condensation for downstream derivatization.

Core Synthesis: The Phenacyl Bromide Route

The most robust method for generating the core 2-(1H-imidazol-1-yl)-1-phenylethanone scaffold involves the N-alkylation of imidazole using

-bromoacetophenones.

Experimental Protocol: N-Alkylation of Imidazole

Objective: Synthesis of 2-(1H-imidazol-1-yl)-1-(4-substituted-phenyl)ethanone.

Reagents:

- Substituted phenacyl bromide (1.0 eq)
- Imidazole (2.0 - 3.0 eq)
- Solvent: Anhydrous Acetonitrile (ACN) or DMF
- Base: Potassium Carbonate () (optional if excess imidazole is used)

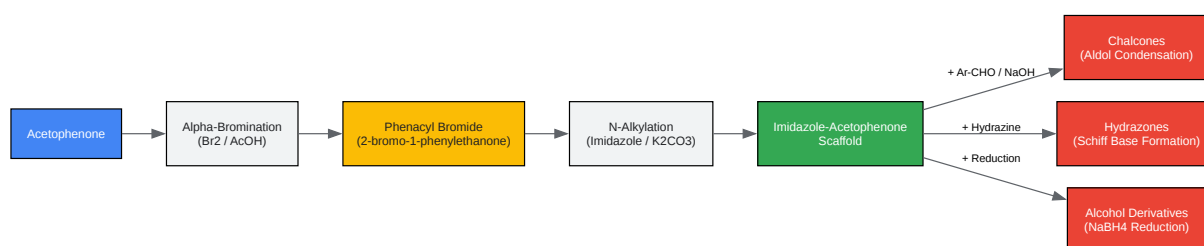
Step-by-Step Methodology:

- Preparation: Dissolve 10 mmol of the specific phenacyl bromide (e.g., 2-bromo-4'-nitroacetophenone) in 20 mL of anhydrous ACN.
 - Causality: Anhydrous conditions prevent the hydrolysis of the phenacyl bromide to the corresponding alcohol.
- Addition: Dropwise add this solution to a stirred solution of imidazole (30 mmol) in 15 mL ACN at 0°C.
 - Causality: Low temperature controls the exothermicity of the reaction and minimizes the formation of disubstituted imidazolium salts.

- Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Mobile phase: CHCl₃/MeOH 9:1).
- Work-up: Evaporate solvent under reduced pressure. Resuspend residue in water and extract with Ethyl Acetate (3x).
- Purification: Wash organic layer with brine, dry over _____, and recrystallize from ethanol.

Visualization: Synthetic Pathways

The following diagram illustrates the divergent synthetic pathways available from the core acetophenone scaffold.



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Figure 1: Divergent synthetic pathways starting from acetophenone precursors to bioactive imidazole derivatives.[1]

Pharmacological Mechanisms & SAR

Antifungal Mechanism: CYP51 Inhibition

The primary mode of action for these derivatives parallels established azole drugs.[2] The N-3 nitrogen of the imidazole ring binds to the heme iron of Lanosterol 14

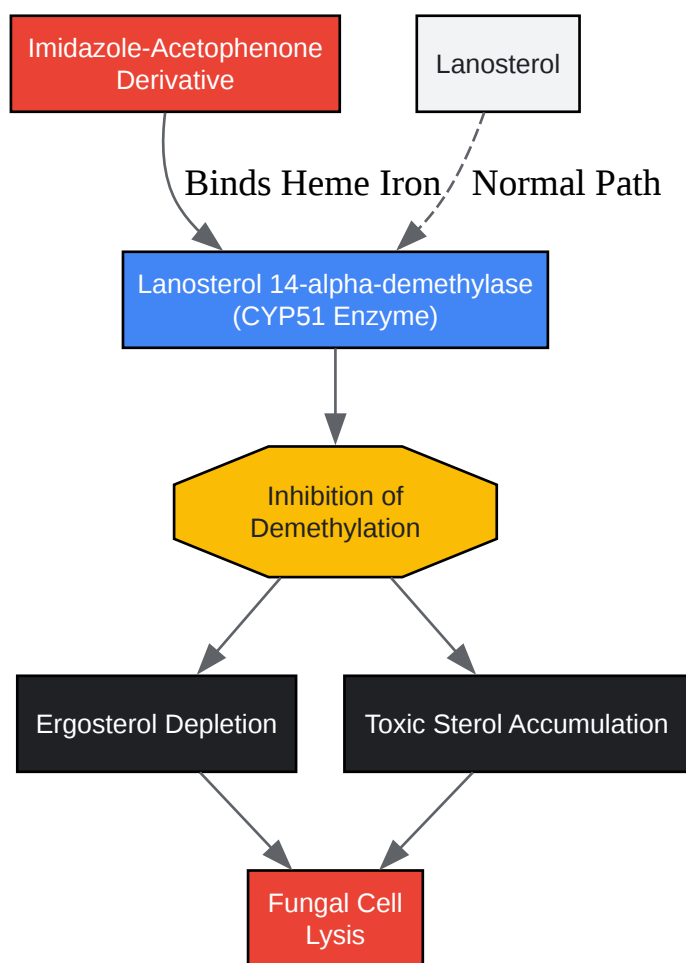
-demethylase (CYP51). This prevents the demethylation of lanosterol, leading to:

- Depletion of Ergosterol (vital for membrane integrity).

- Accumulation of toxic 14

-methylsterols.[3]

- Membrane permeability changes and fungal cell death.[2][4][5]



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Figure 2: Mechanism of Action targeting fungal sterol biosynthesis.

Structure-Activity Relationship (SAR) Data

The biological efficacy of these derivatives is heavily modulated by substituents on the phenyl ring and the linker chain.

Table 1: Comparative Biological Activity of Substituted Derivatives

Compound ID	Phenyl Substituent (R)	Linker	Target Organism/Cell	Activity (MIC/IC50)	Insight
IA-01	H (Unsubstituted)	-CH2-	C. albicans	> 64 µg/mL	Baseline activity is low without activation.
IA-04	4-NO ₂ (Nitro)	-CH2-	C. albicans	8 µg/mL	Electron-withdrawing groups enhance potency.
IA-07	2,4-Dichloro	-CH2-	S. aureus	4 µg/mL	Halogenation mimics miconazole pharmacophore.
Chal-03	4-OCH ₃ (Methoxy)	-C=C-	HepG2 (Liver Cancer)	12.5 µM	Chalcone linker increases cytotoxicity vs. single ketone.
Chal-09	4-F (Fluoro)	-C=C-	PC-3 (Prostate)	5.2 µM	Fluorine enhances metabolic stability and binding.

Data synthesized from comparative literature analysis (See References).

Analytical Characterization Standards

To ensure scientific integrity, synthesized compounds must meet specific spectral signatures.

- ¹H NMR (DMSO-d₆):
 - Imidazole Protons: Characteristic singlets/doublets at 7.5–8.0 ppm (N-CH-N) and 6.9–7.2 ppm.
 - Methylene Linker (-CH₂-): Sharp singlet at 5.5–5.8 ppm.
 - Note: A shift in the methylene peak often indicates successful N-alkylation vs. O-alkylation.
- IR Spectroscopy:
 - C=O Stretch: Strong band at 1680–1700 cm⁻¹ (Acetophenone carbonyl).
 - C-N Stretch: Bands around 1200–1250 cm⁻¹.

References

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Sources

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